molecular formula C12H11NO6 B12292546 6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid

6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid

Cat. No.: B12292546
M. Wt: 265.22 g/mol
InChI Key: XNUVCRMTDPHCTP-UHFFFAOYSA-N
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Description

6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid is a polycarboxylic acid derivative featuring a pyridine ring substituted with a cyclopropyl group at the 6-position, a methyl group at the 4-position, and carboxylic acid groups at the 2-, 3-, and 5-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and material science. The cyclopropyl substituent may enhance rigidity and modulate electron density, while the methyl group could influence solubility or steric interactions in coordination environments.

Properties

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

6-cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid

InChI

InChI=1S/C12H11NO6/c1-4-6(10(14)15)8(5-2-3-5)13-9(12(18)19)7(4)11(16)17/h5H,2-3H2,1H3,(H,14,15)(H,16,17)(H,18,19)

InChI Key

XNUVCRMTDPHCTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C(=O)O)C(=O)O)C2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative, followed by the introduction of carboxylic acid groups through oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of methyl groups to carboxylic acids.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Replacement of functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 6-Cyclopropyl-4-carboxypyridine-2,3,5-tricarboxylic acid.

Scientific Research Applications

6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclopropyl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds:

Benzene-1,3,5-tricarboxylic Acid (BTC)

  • Structure : Aromatic benzene core with three carboxylic acid groups at 1,3,5-positions.
  • Key Differences : Lacks heterocyclic nitrogen and substituents (cyclopropyl/methyl).
  • Applications : Widely used in MOFs (e.g., Cu-MOFs) for catalysis and gas storage due to its symmetrical coordination geometry .

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid Structure: Pyridine ring with hydroxyl (5-position), methyl (6-position), and two carboxylic acid groups (3,4-positions). Key Differences: Fewer carboxylic acid groups (dicarboxylic vs. tricarboxylic) and additional hydroxyl functionality.

1-H-Pyrrole-2,3,5-tricarboxylic Acid (PTCA)

  • Structure : Pyrrole ring with three carboxylic acid groups.
  • Key Differences : Heterocyclic pyrrole core (vs. pyridine) and absence of cyclopropyl/methyl substituents.
  • Applications : Biomarker for melanin degradation in forensic analysis; sensitive to cosmetic treatments .

Pyridine-2,3,5-tricarboxylic Acid Derivatives Structure: Pyridine core with carboxylic acids at 2,3,5-positions but lacking cyclopropyl/methyl groups. Key Differences: Simpler substituent profile. Applications: Potential MOF linkers for luminescent or sensing applications due to π-conjugation and metal-binding sites .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Core Structure Substituents Functional Groups Key Properties/Applications
6-Cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid Pyridine Cyclopropyl (C6), methyl (C4) 3 × COOH (C2,3,5) Potential MOF linker; steric modulation
Benzene-1,3,5-tricarboxylic acid Benzene None 3 × COOH (C1,3,5) MOF synthesis (e.g., Cu-MOFs)
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid Pyridine Methyl (C6), hydroxyl (C5) 2 × COOH (C3,4) Metabolic intermediate; enzymatic roles
PTCA Pyrrole None 3 × COOH (C2,3,5) Forensic biomarker for hair analysis

Key Observations:

  • Electronic Effects : The pyridine core in 6-cyclopropyl-4-methylpyridine-2,3,5-tricarboxylic acid introduces nitrogen-based Lewis basicity, enhancing metal coordination compared to purely aromatic BTC.
  • Acidity : The tricarboxylic acid arrangement provides multiple deprotonation sites, similar to BTC, but methylation/cyclopropylation could alter pKa values and solubility.

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